methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate
Overview
Description
Methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic molecule that features a diverse array of functional groups, including adamantane, nitro, and pyrazole
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate typically involves a multi-step process:
Formation of the pyrazole ring: : The pyrazole core can be synthesized through the reaction of a suitable hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitro group introduction: : Nitration of the pyrazole ring can be achieved using nitric acid in the presence of sulfuric acid.
Incorporation of the adamantyl group: : Adamantyl substitution can be introduced via Friedel-Crafts alkylation using adamantane chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with thiophene: : The thiophene moiety can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Industrial production methods: Scaling up the synthesis to an industrial level requires optimization of reaction conditions to ensure high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : The nitro group can be reduced to an amino group using reagents like hydrogen in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : The adamantyl group can participate in nucleophilic substitution reactions under specific conditions.
Coupling reactions: : The thiophene carboxylate ester can undergo transesterification reactions with alcohols in the presence of an acid or base catalyst.
Common reagents and conditions used in these reactions:
Hydrogenation reactions: Pd/C, H2
Reduction: LiAlH4
Nitration: HNO3, H2SO4
Cross-coupling: Pd(PPh3)4, base, solvent
Major products formed from these reactions:
Reduction of the nitro group yields the corresponding amine.
Substitution of the adamantyl group leads to functionalized derivatives.
Coupling reactions produce thiophene derivatives with varied ester groups.
Scientific Research Applications
Methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate finds applications across several domains:
Chemistry: : It serves as a building block for the synthesis of novel heterocyclic compounds.
Biology: : Its derivatives exhibit potential as enzyme inhibitors and binding agents in biochemical assays.
Medicine: : The compound is under investigation for its potential anti-inflammatory and antimicrobial properties.
Industry: : It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its target application. For instance:
Biochemical interactions: : The nitro group may participate in redox reactions, while the adamantyl group could enhance binding affinity to certain proteins or enzymes.
Molecular targets and pathways: : In biological systems, potential targets include kinases, enzymes involved in metabolic pathways, and receptor proteins.
Comparison with Similar Compounds
Methyl 3-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its combination of adamantyl and pyrazole moieties.
Similar compounds
1-adamantyl-3-nitro-1H-pyrazole: Lacks the thiophene and ester groups.
Methyl 2-(1-adamantyl)-4-nitro-1H-imidazole-5-carboxylate: Shares adamantyl and nitro groups but differs in the heterocyclic core.
This compound’s uniqueness lies in the synergy of its structural components, which impart distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
methyl 3-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-29-19(26)17-14(2-3-30-17)21-18(25)16-15(24(27)28)10-23(22-16)20-7-11-4-12(8-20)6-13(5-11)9-20/h2-3,10-13H,4-9H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLSKADPPSTQKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.